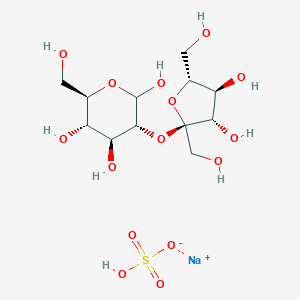![molecular formula C21H28N4O4S B232120 5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide](/img/structure/B232120.png)
5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(aminosulfonyl)-2-methoxy-N-[3-(4-phenyl-1-piperazinyl)propyl]benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known by its chemical formula, C22H29N3O4S, and is often abbreviated as AMPPB.
Mecanismo De Acción
AMPPB exerts its effects on the dopamine transporter by binding to a specific site on the transporter protein, thereby preventing the uptake of dopamine into neurons. This leads to an increase in extracellular dopamine levels, which can have a range of physiological and behavioral effects.
Biochemical and Physiological Effects:
AMPPB has been shown to have a range of biochemical and physiological effects, including increased dopamine release, enhanced locomotor activity, and increased sensitivity to the rewarding effects of drugs of abuse. Additionally, AMPPB has been shown to have effects on other neurotransmitter systems, including the serotonin and norepinephrine systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMPPB has several advantages for use in laboratory experiments, including its high potency and selectivity for the dopamine transporter, as well as its ability to cross the blood-brain barrier. However, there are also limitations to the use of AMPPB, including its potential for off-target effects on other neurotransmitter systems and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several potential future directions for research on AMPPB, including its use in the development of novel treatments for addiction and other psychiatric disorders. Additionally, further studies are needed to better understand the mechanisms underlying the effects of AMPPB on dopamine signaling and its interactions with other neurotransmitter systems. Finally, the development of more potent and selective dopamine transporter blockers, based on the structure of AMPPB, may have important implications for the treatment of a range of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of AMPPB involves several steps, including the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-[3-(4-phenyl-1-piperazinyl)propyl]amine to form the amide intermediate. Finally, the amide intermediate is reacted with sulfamic acid to form the desired product, AMPPB.
Aplicaciones Científicas De Investigación
AMPPB has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to be a potent and selective blocker of the dopamine transporter, which plays a critical role in regulating dopamine signaling in the brain. As such, AMPPB has been used to study the role of dopamine in various physiological and behavioral processes, including addiction, reward, and motor control.
Propiedades
Fórmula molecular |
C21H28N4O4S |
|---|---|
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2-methoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]-5-sulfamoylbenzamide |
InChI |
InChI=1S/C21H28N4O4S/c1-29-20-9-8-18(30(22,27)28)16-19(20)21(26)23-10-5-11-24-12-14-25(15-13-24)17-6-3-2-4-7-17/h2-4,6-9,16H,5,10-15H2,1H3,(H,23,26)(H2,22,27,28) |
Clave InChI |
WHJSTTOOMUXKBB-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
SMILES canónico |
COC1=C(C=C(C=C1)S(=O)(=O)N)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)

![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![2-[4-(2-Chloro-6-methoxy-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-1-piperazinyl]ethanol](/img/structure/B232052.png)



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylazepane](/img/structure/B232060.png)

![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)
![N-(6,11-dihydrodibenzo[b,e]thiepin-11-yl)-2-(dimethylamino)acetamide](/img/structure/B232077.png)